molecular formula C21H22N4O7S B2867878 3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid CAS No. 1009005-27-9

3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid

Cat. No.: B2867878
CAS No.: 1009005-27-9
M. Wt: 474.49
InChI Key: OSRAXIOMKBPXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid is a complex organic compound featuring an indole ring system, a nitrophenyl group, and a morpholine-sulfonyl moiety. This compound is of interest due to its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Nitration: The nitro group can be introduced via nitration of the aromatic ring using nitric acid and sulfuric acid.

  • Morpholine Sulfonation: The morpholine-sulfonyl group can be introduced through sulfonation using morpholine and chlorosulfonic acid.

  • Amination: The amino group can be introduced through amination reactions, such as the reduction of nitro groups using reducing agents like tin chloride or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound involves optimizing these synthetic steps to achieve high yields and purity. Large-scale reactions are typically conducted in reactors with precise temperature and pressure control to ensure consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the nitro group.

  • Reduction: Reduction reactions can be performed on the nitro group to form an amine.

  • Substitution: Substitution reactions can occur at various positions on the aromatic ring, influenced by the presence of electron-withdrawing or electron-donating groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like tin chloride, iron powder, and catalytic hydrogenation are used.

  • Substitution: Typical reagents include halogens, nitric acid, and sulfuric acid.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acid derivatives.

  • Reduction Products: Amines and hydroxylamines.

  • Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, including inflammation and cancer.

  • Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, influencing cellular processes. The nitro group and morpholine-sulfonyl moiety contribute to the compound's reactivity and biological activity.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

  • Morpholine derivatives: Compounds containing morpholine rings used in pharmaceuticals.

  • Nitrophenyl compounds: Aromatic compounds with nitro groups used in dyes and drugs.

Uniqueness: 3-(1H-indol-3-yl)-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}propanoic acid is unique due to its combination of indole, nitrophenyl, and morpholine-sulfonyl groups, which contribute to its distinct chemical and biological properties.

This compound's multifaceted nature makes it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(4-morpholin-4-ylsulfonyl-2-nitroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7S/c26-21(27)19(11-14-13-22-17-4-2-1-3-16(14)17)23-18-6-5-15(12-20(18)25(28)29)33(30,31)24-7-9-32-10-8-24/h1-6,12-13,19,22-23H,7-11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAXIOMKBPXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)NC(CC3=CNC4=CC=CC=C43)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.